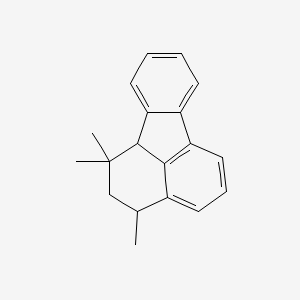![molecular formula C22H40O6 B14515614 1-[(2-Oxo-1,3-dioxolan-4-YL)methoxy]hexadecyl acetate CAS No. 63303-73-1](/img/structure/B14515614.png)
1-[(2-Oxo-1,3-dioxolan-4-YL)methoxy]hexadecyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Oxo-1,3-dioxolan-4-YL)methoxy]hexadecyl acetate is a chemical compound with a unique structure that includes a dioxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Oxo-1,3-dioxolan-4-YL)methoxy]hexadecyl acetate typically involves the reaction of hexadecanol with 2-oxo-1,3-dioxolane-4-methanol in the presence of acetic anhydride. The reaction is usually carried out under acidic conditions to facilitate the formation of the acetate ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
1-[(2-Oxo-1,3-dioxolan-4-YL)methoxy]hexadecyl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
1-[(2-Oxo-1,3-dioxolan-4-YL)methoxy]hexadecyl acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the production of polymers, coatings, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 1-[(2-Oxo-1,3-dioxolan-4-YL)methoxy]hexadecyl acetate involves its interaction with specific molecular targets and pathways. The dioxolane ring can act as a reactive site, facilitating various chemical transformations. The acetate group can also participate in esterification and hydrolysis reactions, influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- (2-Oxo-1,3-dioxolan-4-yl)methyl methacrylate
- (2-oxo-1,3-dioxolan-4-yl)methyl acetate
- ®-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol
Uniqueness
1-[(2-Oxo-1,3-dioxolan-4-YL)methoxy]hexadecyl acetate is unique due to its specific combination of a long alkyl chain and a dioxolane ring. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Propiedades
Número CAS |
63303-73-1 |
|---|---|
Fórmula molecular |
C22H40O6 |
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
1-[(2-oxo-1,3-dioxolan-4-yl)methoxy]hexadecyl acetate |
InChI |
InChI=1S/C22H40O6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21(27-19(2)23)25-17-20-18-26-22(24)28-20/h20-21H,3-18H2,1-2H3 |
Clave InChI |
XRMMZNBXTMQQKV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(OCC1COC(=O)O1)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 7-nitronaphtho[1,2-B]thiophene-2-carboxylate](/img/structure/B14515531.png)
![1,2-Dimethyl-2,3-dihydro-1H-imidazo[4,5-c]pyridine](/img/structure/B14515538.png)
![2-[(Methylsulfanyl)carbonothioyl]nonanoic acid](/img/structure/B14515546.png)

![Hexakis[(trifluoromethyl)sulfanyl]ethane](/img/structure/B14515571.png)



![2-(2-Hydroxyphenyl)propan-2-yl [anilino(phenyl)methyl]phosphonate](/img/structure/B14515600.png)





